molecular formula C23H28N2O5 B1220180 N,N-Dimethylcolchiceinamide CAS No. 2731-13-7

N,N-Dimethylcolchiceinamide

Cat. No.: B1220180
CAS No.: 2731-13-7
M. Wt: 412.5 g/mol
InChI Key: JZTVSGGQBKGAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylcolchiceinamide (DMCA) is a derivative of colchicine, a naturally occurring alkaloid with a tropolone ring system. DMCA is characterized by the substitution of two methyl groups on the nitrogen atom of the colchiceinamide scaffold. This modification alters its physicochemical properties, such as lipophilicity and metabolic stability, compared to parent compounds like colchicine and colchiceinamide. DMCA and its metabolites (e.g., N-methylcolchiceinamide and colchiceinamide) have been studied for their pharmacokinetic behavior using high-performance liquid chromatography (HPLC) in microbial cultures .

Properties

CAS No.

2731-13-7

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

N-[10-(dimethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H28N2O5/c1-13(26)24-17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-18(25(2)3)19(27)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3,(H,24,26)

InChI Key

JZTVSGGQBKGAKT-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N(C)C)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N(C)C)OC)OC)OC

Other CAS No.

2731-13-7

Synonyms

N,N-dimethylcolchiceinamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares DMCA with key colchicine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
N,N-Dimethylcolchiceinamide C₂₂H₂₈N₂O₆ (estimated) ~416.5 N,N-dimethylated amine; tropolone ring
Colchicine C₂₂H₂₅NO₆ 399.43 Acetamide group; trimethoxy phenyl ring
N-Deacetylcolchicine C₂₀H₂₃NO₅ 369.41 Deacetylated at C7; retains methoxy groups
N-Methylcolchiceinamide C₂₁H₂₆N₂O₆ ~402.4 Single N-methyl substitution
10-N-Methylaminocolchicine C₂₂H₂₆N₂O₆ ~414.4 Methylamino substitution at C10

Notes:

  • N-Deacetylcolchicine lacks the acetyl group, reducing molecular weight and altering solubility .

Key Observations :

  • DMCA’s dimethylation may reduce renal clearance compared to colchiceinamide, as seen in analogs with increased lipophilicity .
  • Structural modifications (e.g., methylation, deacetylation) correlate with altered target affinity and toxicity profiles. For example, N-deacetylcolchicine shows reduced tubulin binding compared to colchicine .

Metabolic and Stability Profiles

  • DMCA : Metabolized to N-methylcolchiceinamide and colchiceinamide in microbial systems, indicating stepwise demethylation .
  • Colchicine : Rapidly deacetylated in vivo to N-deacetylcolchicine, which has a longer half-life but lower potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.